![molecular formula C13H12INO3S B1648171 N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide CAS No. 952182-65-9](/img/structure/B1648171.png)

N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide

Descripción general

Descripción

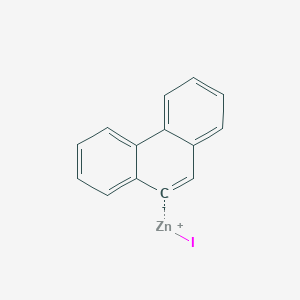

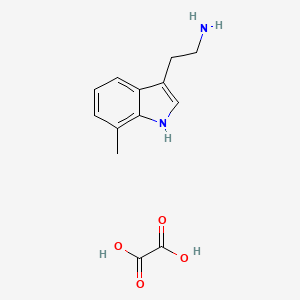

“N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide” is a chemical compound with the molecular formula C13H12INO3S . It has an average mass of 389.209 Da and a monoisotopic mass of 388.958252 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12INO3S/c14-11-5-7-12 (8-6-11)19 (17,18)15-13-4-2-1-3-10 (13)9-16/h1-8,15-16H,9H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

This compound has a molecular weight of 389.21 . It’s a solid at room temperature . The melting point is between 117 - 119 degrees Celsius .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors

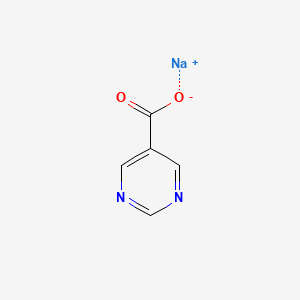

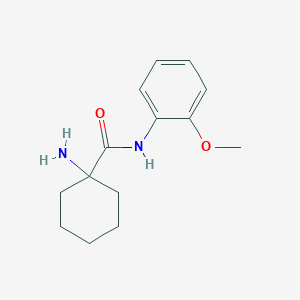

Benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase isozymes, demonstrating significant applications in medical chemistry, particularly for developing topical intraocular pressure-lowering agents. These agents are designed to treat conditions like glaucoma by decreasing intraocular pressure (IOP) in the eye. A key advantage of these compounds is their good water solubility and neutral pH when prepared as sodium salts, making them suitable for ophthalmologic use without major ocular side effects (Casini et al., 2000).

Antitumor Activity

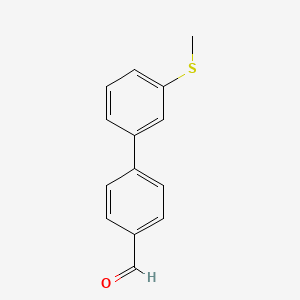

Research on sulfonamide-focused libraries has led to the discovery of potent cell cycle inhibitors with significant antitumor activities. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown promise in clinical trials for their antimitotic and antiproliferative properties against various cancer cell lines. High-density oligonucleotide microarray analysis of these compounds has provided insights into drug-sensitive cellular pathways and pharmacophore structures essential for antitumor efficacy (Owa et al., 2002).

Cyclooxygenase-2 Inhibitors

Benzenesulfonamide derivatives have also been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which play a crucial role in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Introduction of specific substituents, like a fluorine atom, into these compounds has been found to enhance COX-2 selectivity and potency, leading to the development of orally active COX-2 inhibitors, such as JTE-522, currently in phase II clinical trials (Hashimoto et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(hydroxymethyl)phenyl]-4-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S/c14-11-5-7-12(8-6-11)19(17,18)15-13-4-2-1-3-10(13)9-16/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPMHZBKFFMVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218297 | |

| Record name | N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-65-9 | |

| Record name | N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-(1-methylethoxy)phenyl]sulfonyl]Piperazine](/img/structure/B1648096.png)

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648110.png)